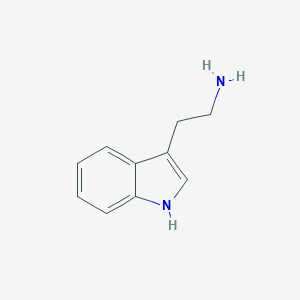

Tryptamine

Cat. No. B022526

Key on ui cas rn:

61-54-1

M. Wt: 160.22 g/mol

InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09084800B2

Procedure details

The effect of pH of the solid surface (alumina) on the yield of tryptamino-withaferin-A conjugate was studied using acidic alumina (Aluminum oxide active, acidic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 3.5-5.0), neutral alumina (Aluminum oxide active, neutral Activity I-II, pH 6.8-7.8, Merck Specialities Private Limited, Mumbai, India) and basic alumina (Aluminum oxide active, basic Activity I-II, Loba Chemie Private Limited, Mumbai, India pH 8.5-10). In a typical reaction, Tryptamine-HCl (16 mg) was weighed, taken in a conical flask and dissolved in 0.2 ml of millipore water. To the solution, 0.2 ml of ammonia solution was added and the mixture was warmed on steam bath until the smell of ammonia faded. Tryptamine thus formed was dissolved in 5 ml of ethanol. To the ethanolic solution of Tryptamine, 94 mg of Withaferin-A was added (to maintain 1:2 molar ratio of Tryptamine:Withaferin-A). The solution was taken on a petri dish and 1100 mg of alumina was added to the solution (to maintain 1:10 sample:alumina ratio) to adsorb Tryptamine-Withaferin-A mixture over alumina bed. The bed was kept at room temperature for 24 h without covering and shaking. Three different experiments were thus performed in the same manner using acidic, basic and neutral alumina to evaluate the optimum pH of the adsorption media for the conjugation reaction. After 24 h, the alumina bed containing the sample was taken in a conical flask and eluted by 50 ml (25 ml×2) of methanol with constant shaking for 5 minutes. The methanolic solution was filtered, evaporated under reduced pressure by rotary evaporator at 40° C. Tryptamine-withaferin-A conjugate thus formed under different pH conditions of the adsorbant (alumina) were subjected to comprehensive HPTLC analyses. The results are incorporated in Table B.

[Compound]

Name

tryptamino-withaferin-A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.N>O>[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1 |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

tryptamino-withaferin-A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

16 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCC1=CNC2=CC=CC=C12

|

Step Three

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

taken in a conical flask

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCC1=CNC2=CC=CC=C12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |